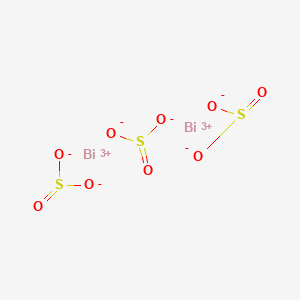

Bismuth(3+) sulfite (2/3)

Description

Properties

IUPAC Name |

dibismuth;trisulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.3H2O3S/c;;3*1-4(2)3/h;;3*(H2,1,2,3)/q2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJIHUXXWRPGPY-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[O-]S(=O)[O-].[O-]S(=O)[O-].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623644 | |

| Record name | Bismuth(3+) sulfite (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71896-27-0 | |

| Record name | Bismuth(3+) sulfite (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bismuth 3+ Sulfite 2/3 and Derived Materials

Chemical Precipitation Routes for Bismuth(3+) Sulfite (B76179) Formation

Chemical precipitation is a primary and widely utilized method for the synthesis of bismuth sulfite and related sulfide (B99878) compounds. This approach involves the reaction of soluble bismuth salts with appropriate precursors in a solution to form an insoluble product.

Reaction of Bismuth(III) Salts with Sulfite/Sulfide Precursors

The direct synthesis of bismuth(3+) sulfite involves the reaction of a soluble bismuth(III) salt, such as bismuth nitrate (B79036) (Bi(NO₃)₃), with a sulfite source like sodium sulfite (Na₂SO₃). acs.org This reaction precipitates bismuth(3+) sulfite out of the solution.

A related and more extensively documented precipitation method is the synthesis of bismuth(III) sulfide (Bi₂S₃), a compound often formed from or in conjunction with bismuth sulfite-containing media. This is typically achieved by reacting a bismuth(III) salt, like bismuth chloride (BiCl₃), with a sulfide source such as hydrogen sulfide (H₂S). The general reaction is as follows:

2Bi³⁺ + 3H₂S → Bi₂S₃ + 6H⁺

This method is effective for producing a brown, insoluble solid and is suitable for laboratory-scale synthesis.

Control of Stoichiometry and Purity in Precipitation Processes

Achieving the correct stoichiometry and high purity is critical in the synthesis of bismuth(3+) sulfite. A major challenge is the potential oxidation of sulfite (SO₃²⁻) ions to sulfate (B86663) (SO₄²⁻) ions, which would result in an impure product with altered stoichiometry. acs.org To prevent this, it is crucial to maintain an inert atmosphere (e.g., using nitrogen or argon) during the reaction to minimize contact with atmospheric oxygen. acs.org

Following the precipitation, the product must be isolated through filtration, thoroughly washed to remove unreacted precursors and soluble byproducts, and carefully dried. acs.org The purity and crystalline structure of the synthesized material are typically confirmed using analytical techniques such as X-ray diffraction (XRD), while energy-dispersive X-ray spectroscopy (EDX) can verify the elemental composition and stoichiometry.

Influence of Reaction Parameters (e.g., pH, Temperature, Precursor Concentration, Solvent Medium)

The physical and chemical properties of the precipitated material are highly dependent on the reaction conditions.

pH: The pH of the reaction medium is a critical factor. Bismuth(3+) sulfite shows stability in acidic conditions but is prone to hydrolysis at a pH above 8, which can lead to the formation of BiO(OH) precipitates. acs.org For the precipitation of bismuth(III) sulfide, an optimal pH range of 2.4 to 3.0 has been identified to ensure complete reaction. researchgate.net Below this range, the concentration of sulfide ions decreases due to the formation of hydrogen sulfide gas, while pH values above this range can be difficult to manage. researchgate.net

Temperature: Temperature significantly influences the morphology of the resulting particles. In precipitation methods, varying the temperature between 0°C and 75°C has been shown to alter the product's morphology from nanorods to flower-like aggregates. Elevated temperatures (above 50°C) can also accelerate the undesirable oxidation of sulfite to sulfate. acs.org

Precursor Concentration: The concentration of the bismuth salt and the sulfite/sulfide precursor can affect the nucleation and growth of particles, thereby influencing their size and shape. preprints.org

The following table summarizes the impact of these parameters on the synthesis.

| Parameter | Effect on Synthesis | Optimal Conditions/Observations |

| pH | Affects stability and precipitation efficiency. | Stable below pH 6; hydrolysis occurs above pH 8. acs.org Optimal precipitation of Bi₂S₃ occurs in the pH range of 2.4-3.0. researchgate.net |

| Temperature | Influences particle morphology and reaction rates. | 0–75°C can change morphology from nanorods to flower-like structures. Temperatures >50°C can increase sulfite oxidation. acs.org |

| Atmosphere | Controls purity by preventing side reactions. | An inert atmosphere (N₂/Ar) is required to prevent the oxidation of sulfite to sulfate. acs.org |

Hydrothermal and Solvothermal Synthetic Approaches for Bismuth(3+) Sulfite Derived Materials

Hydrothermal and solvothermal methods are advanced techniques that offer greater control over the crystallinity, size, and morphology of the final product. These reactions are conducted in a sealed vessel (autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal). These methods are particularly useful for producing nanostructured materials derived from bismuth sulfite, such as bismuth sulfide (Bi₂S₃). acs.orgresearchgate.netrsc.org

Biomolecule-Assisted Synthesis Techniques (e.g., using L-cysteine)

A notable advancement in hydrothermal synthesis is the use of biomolecules to direct the formation of nanostructures. Amino acids, peptides, and other biomolecules can act as both a sulfur source and a templating or capping agent, guiding the growth of specific morphologies.

L-cysteine, an amino acid containing a thiol group, is a prominent example. It has been successfully used as both a sulfur source and a complexing agent in the hydrothermal synthesis of bismuth sulfide and related compounds like silver bismuth sulfide (AgBiS₂). acs.org This approach is considered convenient and environmentally friendly. acs.org Other biomolecules, such as glutathione (B108866) (GSH), have also been employed to create highly ordered "snowflake-like" superstructures of Bi₂S₃ nanorods under microwave-hydrothermal conditions. nih.govacs.org Starch has also been utilized as a stabilizing agent to produce water-dispersible and biocompatible Bi₂S₃ nanoparticles. nih.gov

Control over Particle Size and Morphology in Hydrothermal/Solvothermal Systems

Hydrothermal and solvothermal methods provide several levers for controlling the physical characteristics of the synthesized materials. scispace.com

Temperature and Time: In the hydrothermal synthesis of AgBiS₂ nanoparticles using L-cysteine, increasing the reaction time from 12 to 72 hours at 200°C was found to enhance both the particle size (from 20 to 75 nm) and the crystallinity of the product.

Solvent: The choice of solvent in solvothermal synthesis has a profound impact on morphology. For instance, the synthesis of Bi₂S₃ nanoparticles in water yielded sphere-like particles, while using an ethylene (B1197577) glycol/water mixture produced uniform nanospheres, and a butyldiglycol/water mixture resulted in plate-shaped nanoparticles composed of nanorods. researchgate.net

Precursors and Additives: The type and ratio of precursors and the presence of other additives can dictate the final morphology. In one study, using glutathione as a biomolecule, researchers could controllably synthesize various one-dimensional Bi₂S₃ nanomaterials, including snowflakelike structures, nanowires, and nanorods, by adjusting the molar ratio of bismuth nitrate to glutathione and the temperature. nih.govacs.org

This level of control allows for the tailoring of material properties for specific applications, from photocatalysis to electronics. rsc.org

The table below details findings on morphology control using these methods.

Table of Research Findings on Hydrothermal/Solvothermal Synthesis| Method | Precursors | Additive/Solvent | Conditions | Resulting Morphology |

|---|---|---|---|---|

| Biomolecule-Assisted Hydrothermal | Bismuth Nitrate, Silver Nitrate | L-cysteine | 200°C, 12–72 h | Cubic AgBiS₂ nanoparticles (20–75 nm) |

| Microwave-Hydrothermal | Bismuth Nitrate | Glutathione (GSH) | Varied Temp. & Molar Ratios | Snowflake-like superstructures, nanowires, nanorods nih.govacs.org |

| Solvothermal | Bismuth Nitrate, Sodium Sulfide | Water | 150°C, 24 h | Sphere-like particles (100–300 nm) researchgate.net |

| Solvothermal | Bismuth Nitrate, Sodium Sulfide | Ethylene Glycol/Water | 150°C, 24 h | Uniform nanospheres (50–90 nm) researchgate.net |

Advancements in the Synthesis of Bismuth(3+) Sulfite (2/3) and Related Materials Remain Undocumented in Recent Literature

A comprehensive review of current scientific literature reveals a significant gap in detailed research regarding the specific synthesis methodologies for the chemical compound Bismuth(3+) sulfite (2/3), with the chemical formula Bi₂(SO₃)₃. While the compound is recognized and utilized in specific applications, dedicated studies outlining its formation through advanced material synthesis techniques appear to be unavailable in the public domain.

The requested article, intended to focus on the synthetic pathways for Bismuth(3+) sulfite (2/3), cannot be generated with scientific accuracy due to the absence of specific data for the outlined sections. Searches for synthetic routes—including the role of organic molecules, high-temperature solid-state reactions, annealing effects, and advanced deposition techniques like chemical deposition and Successive Ionic Layer Adsorption and Reaction (SILAR)—consistently yield results for a related but distinct compound, Bismuth(III) Sulfide (Bi₂S₃).

While Bismuth(III) Sulfite is referenced as a commercially available chemical and as a component or stabilizer in applications such as electroless plating solutions and microbiological growth media (Bismuth Sulfite Agar), the literature does not detail its own synthesis. google.comgoogle.com In the context of Bismuth Sulfite Agar (B569324), the compound acts as an indicator where its reaction with hydrogen sulfide produced by microorganisms forms a black precipitate of bismuth sulfide (Bi₂S₃), confirming the presence of certain bacteria. nih.gov This application underscores the chemical reactivity of bismuth sulfite but does not describe its initial preparation.

The provided outline specifies a focus on synthesis methodologies that are well-documented for other bismuth compounds, particularly bismuth sulfide. For instance, extensive research exists on the use of organic molecules like L-cysteine and thiourea (B124793) as sulfur-source agents in the hydrothermal synthesis of Bi₂S₃ nanostructures and the high-temperature solid-state synthesis of crystalline bismuth sulfide. Similarly, chemical deposition and SILAR methods are established techniques for producing Bi₂S₃ thin films for various electronic and optoelectronic applications. mdpi.com

However, applying this information to Bismuth(3+) sulfite (2/3) would be scientifically inaccurate. The distinct chemical nature of the sulfite (SO₃²⁻) versus the sulfide (S²⁻) anion means that their respective bismuth compounds have different formation chemistries, structures, and properties. Without specific studies on the synthesis of Bi₂(SO₃)₃, any attempt to produce the requested article would rely on speculation or incorrect data substitution.

Therefore, until research specifically addressing the synthesis of Bismuth(3+) sulfite (2/3) via these modern materials chemistry techniques is published, a detailed and authoritative article on the subject cannot be compiled.

Ultrasonic and Microwave-Assisted Synthesis Methods

Ultrasonic-assisted synthesis has emerged as a rapid and efficient method for producing nanostructured materials. The acoustic cavitation generated by high-power ultrasound creates localized hot spots with extreme temperatures and pressures, facilitating chemical reactions and the formation of unique nanostructures.

Impact of Ultrasonic Power and Reaction Time on Morphology

The morphology and particle size of bismuth sulfide nanostructures synthesized via ultrasonic methods are highly dependent on the applied ultrasonic power and the duration of the reaction. researchgate.netresearchgate.net In a typical synthesis, a bismuth salt is dissolved in a solvent that also acts as a capping agent and a source of sulfide ions, such as thioglycolic acid (TGA). researchgate.netresearchgate.net The mixture is then subjected to ultrasonic irradiation.

Research indicates that both ultrasonic power and reaction time must be optimized to achieve desired morphologies. For instance, at a constant reaction time, varying the ultrasonic power can lead to different structures. Similarly, at a constant power, altering the reaction time influences the size and aggregation of the nanoparticles. researchgate.net One study found that an optimal power of 50 W was ideal for creating stable Bi₂S₃ nanostructures. researchgate.net Increasing the reaction time from 20 to 40 minutes at this power level yielded rod-like nanostructures with diameters of 10-20 nm and lengths of 100-200 nm. researchgate.net Extending the ultrasonic irradiation time can lead to a phase transformation and changes in morphology, moving from hollow spheres to spindle-like particles. nih.gov The sonochemical method has been shown to be significantly faster and more efficient than conventional refluxing methods for obtaining nanostructures with high morphological homogeneity. scielo.br

| Sample No. | Ultrasonic Power (W) | Reaction Time (min) | Resulting Morphology |

|---|---|---|---|

| 1 | 30 | 30 | Agglomerated nanorods |

| 2 | 40 | 30 | Agglomerated nanorods |

| 3 | 50 | 30 | Stable nanorods |

| 4 | 60 | 30 | Agglomeration occurred |

| 5 | 50 | 20 | Agglomerated nanorods |

| 6 | 50 | 40 | Rod-like nanostructures (10-20 nm diameter, 100-200 nm length) |

| 7 | 50 | 60 | Not specified |

| 8 | 50 | 80 | Not specified |

Low-Temperature Co-precipitation and Digestive Processes

Low-temperature co-precipitation offers a simple, cost-effective, and environmentally friendly route for synthesizing bismuth sulfide microstructures. mdpi.comresearchgate.net This method typically involves the reaction of a bismuth salt, such as bismuth nitrate, with a sulfur source like thioacetamide (B46855) in an aqueous medium at temperatures as low as 25 °C. mdpi.comresearchgate.netnih.gov

Hierarchical Self-Assembly of Nanoparticles

A key feature of the low-temperature co-precipitation method is the subsequent hierarchical self-assembly of primary nanoparticles into complex, three-dimensional microstructures. mdpi.comresearchgate.netnih.gov The synthesis process first generates primary Bi₂S₃ nanocrystals with sizes ranging from 15 to 40 nm. mdpi.comresearchgate.netnih.gov These nanoparticles then undergo a self-assembly process. mdpi.comnih.gov

Scanning electron microscopy reveals that these primary nanoparticles initially assemble into quasi-one-dimensional (1D) worm-like nanostructures. mdpi.comresearchgate.netnih.gov These "nanoworms" further organize themselves to create larger, sponge-shaped microstructures. mdpi.comresearchgate.netnih.gov Through a digestive process, which involves mechanisms like Ostwald ripening and nanocrystal adhesion over a period (e.g., 24 hours), these sponge-like structures can refine into more intricate morphologies such as flower-like or dandelion-like microstructures. mdpi.comresearchgate.netnih.govnih.gov The final morphology is highly dependent on the synthesis temperature and the chemical composition of the digestion medium. mdpi.comresearchgate.netnih.govnih.gov For example, dandelion-like structures were observed when the process was conducted at 25 °C, while flower-like microstructures formed at 70 °C. nih.gov

Novel Precursor Chemistry for Bismuth Sulfide Formation

The choice of precursor compounds is critical in the synthesis of nanomaterials, as it can dictate the reaction pathway and the characteristics of the final product. The use of single-source precursors, which contain both the metal and the chalcogen in one molecule, has gained traction for producing high-purity metal sulfides.

Utilization of Bismuth(III) Thiourea and Thiosemicarbazide (B42300) Complexes

Novel mixed-ligand Bismuth(III) complexes incorporating thiourea (tu) and thiosemicarbazide (tsc) have been successfully used as single-source precursors for the synthesis of one-dimensional Bi₂S₃ nanostructures. researchgate.netresearchgate.net These air-stable complexes can be decomposed under hydrothermal or solvothermal conditions to yield bismuth sulfide nanocrystals. researchgate.net For example, the decomposition of complexes such as [Bi₆(pydc)₈(Hpydc)₂(tu)₈] and {[Bi₂(pydc)₃(tsc)(H₂O)₂]·H₂O}∞ has been shown to produce rod-shaped Bi₂S₃ particles. researchgate.net The thermal decomposition of such complexes provides a controlled release of bismuth and sulfide ions, facilitating the growth of anisotropic nanostructures. cambridge.org

Role of Surfactants and Complexing Agents in Morphological Control

Surfactants and complexing agents play a pivotal role in controlling the size, shape, and assembly of nanoparticles during synthesis. nih.govresearchgate.net These molecules can adsorb to the surface of growing nanocrystals, modifying their surface energy and directing their growth in a specific manner. nih.gov

A variety of surfactants and capping agents have been employed to achieve diverse morphologies of bismuth sulfide. For example, thioglycolic acid (TGA) has been used not only as a sulfur source but also as a capping agent to create hierarchical nanostructures like nanoflowers, nanorods, and nanobelts. nih.gov The choice of solvent or capping ligand in solvothermal decomposition methods has been shown to produce distinct morphologies. nih.gov A study using a bismuth dithiocarbamate (B8719985) complex as a single-source precursor yielded different nanostructures depending on the solvent used: oleylamine (B85491) produced rod-like particles, oleic acid resulted in cube-like structures, and hexadecylamine (B48584) led to the formation of flower-like morphologies. nih.gov Other agents like polyvinylpyrrolidone (B124986) (PVP), cetyltrimethylammonium bromide (CTAB), and ethylenediaminetetraacetic acid (EDTA) have also been used to direct the formation of specific shapes ranging from nanoclusters to nanorods and nanosheets. nih.gov The presence of these agents can prevent agglomeration and promote the growth of uniform, one-dimensional nanostructures. researchgate.net

| Capping Ligand/Solvent | Resulting Morphology | Average Particle Size |

|---|---|---|

| Oleylamine (OAm) | Rod-like particles | Not specified |

| Oleic Acid (OAc) | Cube-like structures | 28 nm |

| Hexadecylamine (HDA) | Flower-like agglomerates | Not specified |

Research on Doping of Bismuth(3+) Sulfite (2/3) Remains Elusive

Despite a thorough review of available scientific literature, no specific research or data could be found regarding the doping strategies for bismuth(3+) sulfite (Bi₂(SO₃)₃) and its derivatives. The requested topic, "," with a specific focus on "Doping Strategies for Tailored Properties of Bismuth-Sulfite Derivatives," appears to be a subject that has not been explored in published research to date.

It is crucial to distinguish between bismuth(3+) sulfite (Bi₂(SO₃)₃) and the more extensively studied bismuth(III) sulfide (Bi₂S₃). These are chemically distinct compounds, with the former containing the sulfite anion (SO₃²⁻) and the latter containing the sulfide anion (S²⁻). The vast majority of research on doping of bismuth-based chalcogenides focuses on bismuth sulfide, which has shown promise in various applications such as photocatalysis and thermoelectrics. This body of work, however, is not applicable to bismuth(3+) sulfite.

Searches for the synthesis, properties, and modification of bismuth(3+) sulfite itself yielded minimal results. While the existence of the compound is confirmed in chemical databases, there is a significant lack of in-depth studies on its material properties and potential for modification through doping. The primary application found for bismuth sulfite is in microbiology, specifically as a component in certain agar media for the detection of hydrogen sulfide-producing microorganisms. This application relies on the chemical reaction of sulfite and does not involve the material science aspects of doping for tailored electronic or optical properties.

Consequently, it is not possible to provide an article on the doping strategies for bismuth(3+) sulfite derivatives as per the requested outline, due to the apparent absence of foundational research in this specific area.

Chemical Reactivity and Mechanistic Studies of Bismuth 3+ Sulfite 2/3

Oxidation and Reduction Pathways Involving Sulfite (B76179) Ligands

The reactivity of the sulfite moiety in bismuth(III) sulfite is characterized by its participation in both oxidation and reduction pathways. The sulfite ligand can undergo a one-electron oxidation to produce a highly reactive intermediate. A notable pathway involves the enzymatic oxidation of (bi)sulfite, which serves as a model for its chemical behavior. In the presence of certain metalloenzymes like Cu,Zn-superoxide dismutase (Cu,Zn-SOD), (bi)sulfite is oxidized to the sulfur trioxide anion radical (•SO₃⁻). nih.gov This reaction proceeds via a one-electron reduction of the metal center, in this case, Cu(II) to Cu(I), with the concomitant formation of the sulfite radical. nih.gov

The resulting sulfur trioxide anion radical is highly reactive and can subsequently react with molecular oxygen to form even more potent oxidizing agents, such as the peroxymonosulfate (B1194676) anion radical (⁻O₃SOO•) and the sulfate (B86663) anion radical (SO₄•⁻). nih.gov These radical species are capable of initiating further oxidative processes. nih.gov

Conversely, bismuth(III) sulfite can also function as a reducing agent in specific chemical environments. In sulfide-rich conditions, it reacts with hydrogen sulfide (B99878). This reaction is central to its use in certain analytical and microbiological applications.

Hydrolytic Stability and Transformation in Aqueous Environments

The stability of bismuth(III) sulfite in aqueous solutions is highly dependent on pH. The bismuth(III) ion itself is prone to hydrolysis, a process that begins even in strongly acidic conditions. acs.org In dilute aqueous solutions, hydrolysis commences at pH values near zero, leading to the formation of the mononuclear complex, Bi(OH)(H₂O)n²⁺. acs.org

As the pH increases slightly, further condensation occurs, resulting in the formation of a stable hexameric polycationic complex. acs.org Originally described as Bi₆(OH)₁₂⁶⁺, structural studies in both aqueous solution and the solid state have confirmed its actual composition to be Bi₆O₄(OH)₄⁶⁺. acs.org At pH values above 8, continued hydrolysis leads to the precipitation of bismuth oxyhydroxide (BiO(OH)). Elevated temperatures (above 50°C) can also accelerate the transformation by promoting the oxidation of the sulfite ligand to sulfate.

| pH Range | Predominant Bismuth(III) Species in Aqueous Solution | Reference |

|---|---|---|

| Strongly Acidic (<0) | [Bi(H₂O)₈]³⁺ (hydrated ion) | acs.org |

| ~0 to low pH | Bi(OH)(H₂O)n²⁺ (mononuclear complex) | acs.org |

| Slightly acidic | Bi₆O₄(OH)₄⁶⁺ (hexameric complex) | acs.org |

| >8 | BiO(OH) (precipitate) |

Complexation Behavior with Organic Ligands and Environmental Matrices

Bismuth(III) is classified as a borderline Lewis acid and demonstrates a high affinity for a variety of donor atoms, particularly oxygen, nitrogen, and sulfur. frontiersin.orgresearchgate.net This allows it to form stable complexes with a wide array of organic ligands and environmental components.

Bismuth(III) forms exceptionally stable complexes with natural organic matter (NOM), such as the humic substances found in soils, sediments, and natural waters. slu.senih.gov Studies have shown that over 99% of bismuth(III) added to organic soil material can be bound to the solid phase, even at a highly acidic pH of 1.2. slu.senih.gov

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy data suggest a specific binding mechanism where bismuth(III) is bound to soil organic matter as a dimeric Bi³⁺ complex. slu.senih.gov In this structure, a single carboxylate functional group from the NOM bridges two Bi³⁺ ions, conferring significant structural stability. slu.se The strong affinity is further demonstrated by the capacity of Suwannee River Fulvic Acid (SRFA) to dissolve up to 16.5 mmol of bismuth per gram of carbon, a value that greatly surpasses the carboxylic acid group density of the fulvic acid itself. nih.gov This strong interaction implies that in most environmental systems, bismuth will be predominantly associated with natural organic matter. slu.senih.gov

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Binding Structure | Proposed structure from EXAFS data for Bi(III) complexed with NOM. | Dimeric Bi³⁺ complex bridged by a carboxylate group. | slu.senih.gov |

| Binding Strength | Percentage of added Bi(III) bound to organic soil material at pH 1.2. | >99% | slu.senih.gov |

| Solubilizing Capacity | Amount of Bi dissolved by Suwannee River Fulvic Acid (SRFA). | 16.5 mmol Bi / g C | nih.gov |

The coordination chemistry of bismuth(III) is diverse and complex, characterized by high and variable coordination numbers and often irregular geometries. researchgate.netresearchgate.net This variability is frequently attributed to the influence of the stereochemically active 6s² lone pair of electrons on the Bi³⁺ ion. researchgate.net Bismuth(III) can form complexes with coordination numbers ranging from four to as high as ten. researchgate.net

Commonly observed geometries for its complexes include disphenoidal (for four-coordinate), square-based pyramidal (for five-coordinate), and distorted octahedral (for six-coordinate) structures. researchgate.net More complex, higher-coordination geometries such as distorted pentagonal-bipyramidal, distorted bicapped trigonal prism, and distorted tricapped trigonal-prismatic tetrakaidecahedron have also been characterized. researchgate.net The stability of these complexes is significant, particularly with multidentate ligands containing oxygen and nitrogen donor atoms. acs.org The coordination with electron donors like sulfur and nitrogen can also enhance the thermal and hydrolytic stability of the resulting bismuth complexes. frontiersin.orgnih.gov

| Ligand | Log K (Stability Constant) | Reference |

|---|---|---|

| Oxalic Acid (Oxalate) | log β₁ = 6.27, log β₂ = 10.11 | researchgate.net |

| Citric Acid (Citrate) | log K₁ = 7.73 | researchgate.net |

| Nitrilotriacetic acid (NTA) | log K₁ = 18.1 | researchgate.net |

| Ethylenediaminetetraacetic acid (EDTA) | log K₁ = 27.8 | researchgate.net |

| Diethylenetriaminepentaacetic acid (DTPA) | log K₁ = 30.3 | researchgate.net |

| Aspartic Acid | log K₁ = 11.0, log K₂ = 9.1 | researchgate.net |

Mechanisms of Sulfite-to-Sulfide Conversion in Specific Contexts

The conversion of the sulfite in bismuth(III) sulfite to sulfide is a key reaction in specific microbiological contexts, most notably in selective growth media like Bismuth Sulfite Agar (B569324). wikipedia.org In this application, the medium is used to isolate and identify bacteria, such as Salmonella species, that are capable of sulfite reduction. wikipedia.orgrsc.org

The mechanism involves the biological reduction of sulfite ions (SO₃²⁻) to sulfide ions (S²⁻) by enzymes within the microorganisms. The produced sulfide ions then immediately react with the bismuth(III) ions present in the agar. rsc.org This reaction results in the formation of bismuth(III) sulfide (Bi₂S₃), which is a dense, highly insoluble black precipitate. rsc.orgwikipedia.org The appearance of a black or dark brown colony is a positive indicator of sulfite reduction. rsc.org The optimal pH range for the precipitation of bismuth(III) sulfide is between 2.4 and 3.0. researchgate.net

This selective precipitation is a robust and visually clear method for detecting microorganisms with specific metabolic pathways. rsc.org

Catalytic Mechanisms of Bismuth(III) Salts

Bismuth(III) salts, including the conceptual framework applicable to bismuth sulfite, are effective catalysts in a range of organic reactions. Their catalytic activity is generally attributed to the Lewis acidic nature of the Bi³⁺ ion, though other mechanisms are also prevalent. nih.goviwu.edu In some cases, the observed catalysis is the result of a Brønsted acid formed in situ from the bismuth(III) salt, or a cooperative effect involving both Lewis and Brønsted acidity. nih.gov

Bismuth(III) salts can catalyze reactions through different mechanistic pathways:

Lewis Acid Catalysis: In many reactions, such as acylations and aldol (B89426) condensations, the Bi³⁺ ion coordinates to a carbonyl oxygen or other Lewis basic site, activating the substrate towards nucleophilic attack. iwu.edu Bismuth(III) triflate (Bi(OTf)₃) is a particularly active Lewis acid catalyst used in Wagner-Meerwein rearrangements and acylation reactions. nih.gov

Free Radical Mechanisms: A distinct mechanism is observed in certain oxidation reactions. For instance, a catalytic system of a soluble bismuth(III) salt like Bi(NO₃)₃ with hydrogen peroxide (H₂O₂) for alkane oxidation operates through a free-radical pathway. rsc.org The mechanism involves the generation of hydroxyl radicals (HO•) which then react directly with the alkane substrate. rsc.org

Oxidative Catalysis: Bismuth(III) compounds can act as catalysts in oxidation reactions using molecular oxygen as the terminal oxidant. For example, bismuth mandelate (B1228975) can catalyze the oxidation of α-ketols to carboxylic acids. iwu.edu

The choice of the bismuth salt and reaction conditions can significantly influence catalytic efficiency and selectivity.

| Catalyst (10 mol %) | Conversion (%) | Selectivity to Methyl Ketone (%) |

|---|---|---|

| Bi(NO₃)₃·5H₂O | >99 | 100 |

| Bi(OTf)₃ | >99 | 100 |

| BiBr₃ | 58 | 100 |

| Bi₂O₃ | 8 | 100 |

| None | 0 | - |

Advanced Research Directions and Future Perspectives for Bismuth 3+ Sulfite 2/3

Computational Modeling and Simulation of Bismuth(3+) Sulfite (B76179) Systems

Computational modeling is a cornerstone of modern materials science, enabling researchers to predict and understand material properties at an atomic level. While specific first-principles studies on bismuth sulfite are scarce, the methodologies applied to bismuth sulfide (B99878) (Bi₂S₃) demonstrate a clear path for future research.

First-Principles Studies of Electronic and Structural Properties

First-principles calculations, based on density functional theory (DFT), are instrumental in determining the fundamental electronic and structural properties of materials. For bismuth sulfide (Bi₂S₃), these studies have been extensive.

Researchers have used first-principles calculations to investigate the orthorhombic crystal structure of Bi₂S₃, determining its lattice parameters, electronic band structure, and density of states. mdpi.comresearchgate.netaksaray.edu.tr Calculations show that Bi₂S₃ has an orthorhombic crystal structure with the space group pbnm (62) and contains 20 atoms per unit cell. mdpi.com Theoretical studies have calculated the band gap of Bi₂S₃ to be in the range of 1.32 eV to 1.50 eV, classifying it as a semiconductor with a nearly direct band gap. aksaray.edu.tracs.org These computational findings are in good agreement with experimental data, which report the band gap between 1.2 and 1.7 eV. acs.org

Future research on bismuth sulfite (Bi₂(SO₃)₃) would similarly involve using DFT to calculate its crystal structure, electronic band structure, and density of states. This would establish a foundational understanding of its potential as an electronic or optical material.

Table 1: Comparison of Calculated and Experimental Properties of Bismuth Sulfide (Bi₂S₃)

| Property | Calculated Value (Method) | Experimental Value | Reference |

|---|---|---|---|

| Crystal Structure | Orthorhombic (Pnma) | Orthorhombic | mdpi.comscispace.com |

| Band Gap | 1.32 eV (LDA) | 1.2 - 1.7 eV | aksaray.edu.tracs.org |

| Band Gap | 1.47 eV (HSE06 + SOC) | 1.4 - 1.55 eV | acs.org |

Prediction of Reaction Pathways and Stability

Computational methods are also used to predict how materials will behave under different conditions, including their decomposition pathways and stability at high pressures. For Bi₂S₃, theoretical studies have explored its structural stability under pressure, predicting that it tends to decompose into new phases like BiS₂ and BiS at pressures above 24 GPa. scispace.com Such computational predictions are vital for understanding material limitations and potential synthesis of novel phases under extreme conditions. scispace.com

Similar computational studies on bismuth sulfite could predict its thermal stability, decomposition products, and potential reactions with other substances. This would be crucial for assessing its viability in various applications and for discovering new synthesis or transformation pathways.

Exploration of Doping and Heterostructure Formation for Enhanced Functionality

A key strategy to enhance the properties of semiconductor materials is through doping (introducing impurity atoms) or creating heterostructures (interfaces between different materials).

For Bi₂S₃, both approaches have been extensively researched:

Doping : First-principles studies have been used to screen potential n-type dopants for Bi₂S₃ to improve its thermoelectric properties. aip.org Chlorine and hafnium were identified as promising candidates, a finding later confirmed by experiments. aip.org Other studies have investigated doping with elements like silver, europium, copper, and lead to enhance properties for gas sensing, photodetection, and photocatalysis. springerprofessional.demdpi.comresearchgate.net For instance, silver-doping improved the response and recovery times of Bi₂S₃-based hydrogen sensors. springerprofessional.de

Heterostructures : Forming heterojunctions between Bi₂S₃ and other semiconductors is a proven method to improve charge separation and enhance photocatalytic or photoelectrochemical performance. researchgate.netacs.org For example, a heterostructure of Bi₂S₃ with graphitic carbon nitride (g-C₃N₄) showed enhanced photocatalytic degradation of nitric oxide under solar irradiation. mdpi.com Similarly, a CQDs/Bi₂S₃/TiNbO composite photoanode formed a sequential type II heterojunction that dramatically improved charge transfer for water splitting. acs.org

Should bismuth sulfite be identified as a semiconductor, similar research into doping and heterostructure formation could unlock or enhance its functionality for electronic or catalytic applications.

Development of Novel Synthesis Routes for Tailored Nanostructures and Hierarchical Architectures

The properties of a material are highly dependent on its size, shape, and structure at the nanoscale. Consequently, significant research effort is dedicated to developing synthesis methods that provide precise control over these features. For bismuth sulfide, a wide variety of nanostructures have been synthesized.

Researchers have developed numerous routes, including:

Solvothermal and Hydrothermal Methods : These are common techniques used to produce Bi₂S₃ nanostructures like nanowires, nanorods, and complex flower-like or hedgehog-like architectures. acs.orgresearchgate.netrsc.org

One-Pot and Facile Chemical Precipitation : Simpler, scalable methods have been developed for producing Bi₂S₃ nanorods at various temperatures, which is advantageous for large-scale applications. d-nb.info

Template-Assisted Routes : Using composite soft templates, such as CTAB-trimellitic acid, allows for the synthesis of unique morphologies like hedgehog-like nanostructures. rsc.org

Ultrasonic Methods : Employing ultrasonic irradiation is another facile technique to prepare Bi₂S₃ nanostructures. tandfonline.com

The morphology of these nanostructures is often controlled by adjusting reaction parameters like temperature, solvent, and the use of surfactants or capping agents. acs.orgresearchgate.net For instance, using different solvents in an oil bath reaction can produce Bi₂S₃ with morphologies ranging from stamen-like to nanoneedles and nanoflowers. acs.org The development of these synthesis strategies for Bi₂S₃ provides a rich toolbox of techniques that could be adapted for the controlled synthesis of bismuth sulfite nanostructures, enabling the exploration of their size- and shape-dependent properties.

Table 2: Synthesis Methods for Various Bi₂S₃ Nanostructures

| Synthesis Method | Resulting Nanostructure | Key Feature | Reference |

|---|---|---|---|

| Solvothermal | Nanowires | Low-temperature process using 2-mercaptoethanol (B42355) as a sulfur source. | acs.org |

| Oil Bath Reaction | Nanoflowers, Nanoneedles | Morphology controlled by solvent type (e.g., ethanol, methanol). | acs.org |

| Hydrothermal | Hedgehog-like Structures | Uses a composite soft template (CTAB-trimellitic acid). | rsc.org |

| Chemical Precipitation | Nanorods | Scalable, rapid synthesis at controlled temperatures. | d-nb.info |

| Ultrasonic Method | Nanorods | Rapid procedure using thioglycolic acid as solvent and sulfur source. | tandfonline.com |

In-depth Understanding of Structure-Activity Relationships in Bismuth(3+) Sulfite Complexes

Understanding the relationship between a compound's structure and its biological or chemical activity is crucial for designing new functional materials. For bismuth compounds, this research is particularly active in medicine, exploring their antimicrobial and anticancer properties.

For bismuth sulfite, future research could focus on synthesizing a variety of complexes and derivatives and correlating their structural features (determined by techniques like X-ray diffraction) with their activity in specific applications, such as their established role in microbiology. neogen.com This could lead to the development of more effective selective growth media or novel antimicrobial agents.

Scalability and Industrial Relevance of Bismuth(3+) Sulfite Production Methodologies

For any material to move from the laboratory to commercial application, its production methods must be scalable, cost-effective, and consistent. Research into the production of bismuth-based materials often addresses these challenges.

For bismuth sulfide, methods like facile chemical precipitation and liquid-phase exfoliation (LPE) are being explored as scalable alternatives to more complex solvothermal or high-temperature procedures. d-nb.infomdpi.com The chemical precipitation route, for instance, is noted for being significantly faster than hydrothermal methods and applicable to larger scales without major additional costs. d-nb.info LPE is another low-cost, top-down approach that can be industrialized for producing nanoscale Bi₂S₃. mdpi.com

The industrial relevance of bismuth sulfite is currently tied to its use in microbiological agars. neogen.comlaboratorysales.comamericanelements.com Future research into its production would need to focus on optimizing current synthesis methods for cost and purity, especially if new, larger-scale applications are discovered. Evaluating the scalability and economic viability of any novel synthesis route developed for tailored nanostructures would be a critical step toward their potential industrial adoption.

Addressing Discrepancies in Catalytic Activity and Stability Studies

The evaluation of Bismuth(3+) sulfite (Bi₂(SO₃)₃) in catalysis reveals a field with considerable potential, yet marked by inconsistencies in reported activity and stability. These discrepancies often stem from the compound's inherent chemical nature, its role as a precursor to other catalytically active species, and the diverse experimental conditions employed in research. A critical analysis of these factors is essential for reconciling existing data and guiding future investigations toward standardized and reproducible methodologies.

A significant challenge in assessing the catalytic profile of bismuth(3+) sulfite is its tendency to transform under reaction conditions. In many environments, particularly in biological or aqueous systems, it readily degrades to form bismuth(III) sulfide (Bi₂S₃). This conversion is a critical point of discrepancy, as studies may inadvertently measure the catalytic activity of the resulting sulfide or a mixture of sulfite and sulfide, rather than the pure sulfite compound. Bismuth sulfide itself is recognized as a semiconductor with notable photocatalytic properties, further complicating the attribution of observed catalytic effects. mdpi.comresearchgate.net

The synthesis method of the initial bismuth(3+) sulfite material is another primary source of variability. Properties such as particle size, surface area, and crystallinity, which are known to significantly influence catalytic performance, are highly dependent on the preparation route. For instance, co-precipitation and hydrothermal methods used for related bismuth compounds yield materials with vastly different morphologies and, consequently, different catalytic behaviors. nih.gov Without a standardized synthesis protocol for bismuth(3+) sulfite catalysts, comparing results across different studies is inherently problematic.

Furthermore, the stability and activity of bismuth-based catalysts are profoundly influenced by the reaction environment, especially pH. researchgate.netacs.org Bismuth(III) sulfite's stability is pH-dependent; it reacts with strong acids to release sulfur dioxide and can be oxidized to bismuth(III) sulfate (B86663) in concentrated sulfuric acid. This reactivity means that the local pH at the catalyst surface can dictate the true nature of the active species, leading to divergent outcomes in catalytic tests conducted under seemingly similar, yet slightly different, conditions.

The following table summarizes factors that contribute to discrepancies in the study of bismuth-based catalysts, which are directly applicable to Bismuth(3+) sulfite.

| Factor | Description of Discrepancy | Potential Cause(s) | Key References |

| Active Species Identity | Catalytic activity is attributed to Bi₂(SO₃)₃, but the active catalyst may be Bi₂S₃ or a composite. | In-situ degradation of bismuth sulfite to bismuth sulfide, especially in aqueous or reducing environments. | |

| Synthesis Protocol | Catalysts with the same nominal formula exhibit different levels of activity and stability. | Variations in precipitation, temperature, and aging during synthesis lead to different morphologies and surface areas. | nih.gov |

| Reaction pH | Inconsistent performance in reactions conducted in different buffer systems or pH ranges. | pH-dependent hydrolysis, degradation, or complexation of the Bi(III) ion, altering the catalyst's structure and stability. | researchgate.netacs.org |

| Photocatalytic Effects | Unexpected activity under ambient light conditions. | Formation of Bi₂S₃, a known photocatalyst, which can be activated by visible light. | mdpi.comresearchgate.net |

To resolve these discrepancies, future research should focus on several key areas. There is a pressing need for the development of standardized synthesis and testing protocols for bismuth(3+) sulfite catalysts. This would ensure a more reliable basis for comparing results across different laboratories.

In-situ characterization techniques are crucial for understanding the dynamic nature of the catalyst during a reaction. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) applied under reaction conditions could identify the true active species and track the transformation of bismuth(3+) sulfite. tue.nl Studies on related bismuth catalysts have shown that the initial precursor often evolves into a different active phase during the catalytic process. tue.nl

Finally, a systematic investigation into the influence of reaction parameters—including pH, temperature, solvent, and the presence of co-catalysts or promoters—is necessary. google.com By carefully controlling these variables, researchers can build a more coherent and predictive model of how bismuth(3+) sulfite behaves as a catalyst, paving the way for its rational design and application in various chemical transformations.

Q & A

Q. What established methods are used to synthesize Bismuth(3+) sulfite (2/3) in laboratory settings?

While direct synthesis protocols for Bi₂(SO₃)₃ are not explicitly detailed in the literature, analogous methods for related bismuth salts involve reacting bismuth oxides (Bi₂O₃) with sulfite salts (e.g., Na₂SO₃) under controlled pH and temperature. For example, bismuth nitrate (Bi(NO₃)₃) can be treated with sodium sulfite, followed by precipitation and purification . Key considerations include avoiding oxidation of sulfite ions (SO₃²⁻) to sulfate (SO₄²⁻) by maintaining an inert atmosphere .

Q. How is Bismuth sulfite applied in microbiological assays, such as Salmonella detection?

Bismuth sulfite agar (e.g., Wilson-Blair medium) is a selective medium for isolating Salmonella spp. The agar contains bismuth sulfite as an inhibitory agent for non-target bacteria, enabling selective growth of Salmonella. A typical formulation includes:

| Component | Concentration | Function |

|---|---|---|

| Bismuth sulfite | 8.0 g/L | Selective inhibitor |

| Sodium sulfite | 2.1 g/L | Reducing agent |

| Lactose | 12.5 g/L | Carbohydrate source |

| Basic fuchsin | 1.05 g/L | pH indicator |

Colonies appear black due to Bi₂S₃ formation .

Q. What spectroscopic techniques are recommended for analyzing sulfite ions in Bismuth(3+) sulfite complexes?

- Ion Chromatography (IC): Quantifies free sulfite ions (SO₃²⁻) in solution with a detection limit of ~0.1 ppm .

- FT-IR Spectroscopy: Identifies sulfite bonding via characteristic S-O stretching vibrations at 930–990 cm⁻¹ .

- Gravimetric Analysis: Precipitates sulfite as barium sulfite (BaSO₃) for quantitative determination .

Advanced Research Questions

Q. How do pH and temperature variations affect the stability of Bismuth(3+) sulfite in aqueous solutions?

Bismuth sulfite undergoes hydrolysis and oxidation in aqueous media. Below pH 6, it remains stable as Bi³⁺ and SO₃²⁻ ions, but above pH 8, hydrolysis forms BiO(OH) precipitates. Elevated temperatures (>50°C) accelerate sulfite oxidation to sulfate, altering stoichiometry. Stability studies should employ redox buffers (e.g., ascorbic acid) and inert atmospheres (N₂/Ar) to mitigate degradation .

Q. What experimental design considerations are critical for studying the redox behavior of Bismuth(3+) sulfite in oxidative environments?

- Electrochemical Setup: Use a three-electrode system to monitor redox potentials and identify sulfite-to-sulfate conversion (E° = −0.57 V vs. SHE) .

- Competing Ligands: Account for ligand displacement (e.g., Cl⁻, NO₃⁻) that may form alternative bismuth complexes .

- Kinetic Analysis: Employ stopped-flow techniques to measure reaction rates under varying O₂ concentrations .

Q. How can contradictory data on Bismuth(3+) sulfite solubility in organic solvents be resolved?

Discrepancies often arise from solvent purity, trace water content, or polymorphic forms. Methodological solutions include:

- Standardized Solvent Drying: Use molecular sieves or distillation to remove H₂O.

- XRD Validation: Confirm crystallinity post-solubility tests to rule out amorphous phases .

- High-Pressure Studies: Explore solubility under supercritical CO₂ for non-polar solvents .

Q. What challenges arise in characterizing the crystallographic structure of Bismuth(3+) sulfite (2/3) using XRD?

- Low Crystallinity: Bismuth sulfite often forms amorphous or poorly crystalline phases, requiring synchrotron-based XRD for sufficient resolution.

- Hydration Variability: Structural water molecules can lead to variable unit cell parameters. Controlled dehydration (e.g., TGA-coupled XRD) is recommended .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the catalytic activity of Bismuth sulfite in sulfite-driven redox reactions?

Discrepancies may stem from:

- Surface Passivation: Oxide layer formation on bismuth particles, which can be mitigated by pre-treatment with reducing agents (e.g., NaBH₄) .

- Matrix Effects: Interference from co-existing ions (e.g., Cl⁻, PO₄³⁻) in complex solutions, necessitating ion-exchange purification .

Methodological Resources

- Synthesis Guidance: Refer to protocols for analogous bismuth salts (e.g., Bi₂(SO₄)₃) and adapt for sulfite chemistry .

- Analytical Standards: Use NIST-traceable sulfite standards for calibration .

- Safety Protocols: Follow SDS guidelines for bismuth compounds, including PPE (gloves, respirators) and ventilation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.